9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of 216.63 g/mol. It is classified under the category of benzodioxepine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound's unique structure features a chloro substituent on the benzodioxepine ring, which may influence its reactivity and interaction with biological targets.
This compound is cataloged under the CAS Number 852851-89-9. It can be sourced from various chemical suppliers, including Sigma-Aldrich and Enamine, which provide detailed specifications and availability information for research purposes . The classification of this compound falls within the realm of heterocyclic compounds, specifically those containing both benzene and dioxepine structures, which are often explored for their pharmacological properties.
The synthesis of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde can be achieved through several methods. One notable approach involves the chlorination of a precursor compound followed by demethylation and the introduction of the dioxepine ring. This process typically requires specific reagents such as chlorinating agents and base catalysts.
A common synthetic route includes:
The reaction conditions may vary depending on the specific synthetic pathway chosen, but common solvents include dimethylformamide at elevated temperatures .
The molecular structure of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde features a fused bicyclic system comprising a benzene ring and a dioxepine moiety. The presence of chlorine at the 9-position significantly affects its electronic properties and steric configuration.
Key structural data include:
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its electronic structure, particularly the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the dioxepine ring .
The mechanism by which 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde exerts its effects in biological systems is not fully elucidated but may involve:
Further studies are required to define its mechanism clearly through pharmacological assays and receptor binding studies.
The physical properties of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde include:
Chemical properties include:
Relevant data regarding these properties can be obtained from supplier databases or experimental studies .
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde has potential applications in:
Research into this compound's biological activity could lead to novel therapeutic agents with enhanced efficacy against specific targets .
The benzodioxepine core is strategically constructed from ortho-dihydroxybenzene derivatives, exploiting oxygen nucleophilicity for O-alkylation. Vanillin serves as the primary precursor due to its commercially available phenolic aldehyde functionality. Sequential chlorination and demethylation yield 5-chlorovanillin, which undergoes cyclization with 1,3-dibromopropane under basic conditions (K₂CO₃, DMF, 80°C) to form the seven-membered dioxepine ring. This step establishes the critical tricyclic framework with 65-72% yield, where ring size selectivity is controlled by the dibromopropane's chain length . The conformational flexibility of the dioxepine ring (chair conformation) is confirmed through X-ray crystallography, revealing a 18.8° dihedral angle between the phenyl ring and dioxepine plane .
Electrophilic aromatic chlorination (e.g., Cl₂/acetic acid or SO₂Cl₂) targets the para-position relative to the electron-donating alkylenedioxy group, achieving >90% regioselectivity. The aldehyde group remains intact during chlorination due to its reduced reactivity under mild conditions (0-5°C). Late-stage aldehyde introduction via Vilsmeier-Haack formylation is avoided due to incompatibility with the dioxepine ether linkages. Instead, aldehyde preservation throughout the synthesis is critical, as demonstrated in the preparation of D2AAK5 derivatives, where the aldehyde enables reductive amination with tryptamine analogues [8].
Palladium-catalyzed C-O bond formation methodologies show promise for dioxepine synthesis but face challenges with chloroaldehyde substrates. Pd(OAc)₂/XPhos systems facilitate intramolecular cyclization of bromoalkyl-tethered dihydroxybenzenes, though yields remain suboptimal (45-50%) due to aldehyde group sensitivity. Copper(I)-thiophene carboxylate (CuTc) catalysts improve functional group tolerance, enabling cyclization at 100°C in DMSO with 68% yield. Current research focuses on developing chloro-resistant catalysts (e.g., Pd/AdBippyPhos) to bypass protective group strategies .
Solvent polarity directly impacts cyclization kinetics and byproduct formation. Apolar solvents (toluene) slow ring closure but minimize aldehyde hydration, while polar aprotic solvents (DMF, NMP) accelerate reactions yet risk formyl group degradation. Optimal conditions use DMF at 80°C with slow addition of dibromopropane, achieving 72% yield. Crystallization optimization employs ethanol-water (1:2) mixtures, exploiting differential solubility for high-purity (>99%) crystals .
Table 1: Solvent Optimization for Dioxepine Ring Formation
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Aldehyde Integrity (%) |
---|---|---|---|---|
Toluene | 110 | 24 | 58 | 98 |
DMF | 80 | 6 | 72 | 92 |
NMP | 100 | 5 | 68 | 90 |
Acetonitrile | 82 | 8 | 63 | 95 |
Mechanochemical approaches using high-speed ball milling (HSBM) eliminate solvent waste in dioxepine formation. Equimolar mixtures of 5-chloro-2,3-dihydroxybenzaldehyde and 1,3-dibromopropane with K₂CO₃ undergo milling (30 Hz, 2h), delivering 70% yield—comparable to solution-phase synthesis. This method reduces energy consumption by 40% and avoids toxic aprotic solvents. Scale-up trials (100g) confirm consistency, with particle size analysis revealing uniform microcrystalline output .
Emerging biocatalytic strategies employ galactose oxidase (GAO) mutants for selective C-H oxidation of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine. Directed evolution of Dactylium dendroides GAO enhances activity toward benzodioxepine methyl groups (kcat/KM = 140 M⁻¹s⁻¹). Coupled with catalase to decompose H₂O₂ byproduct, this system achieves 55% aldehyde yield at 25°C in aqueous buffer (pH 7.2). Further optimization focuses on improving thermostability for industrial adoption [6].
Table 2: Synthetic Intermediates for 9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Intermediate | Role | Key Reaction | Yield Range |
---|---|---|---|
Vanillin | Starting material | - | Commercial |
5-Chlorovanillin | Chlorinated precursor | Electrophilic chlorination | 85-92% |
5-Chloro-2,3-dihydroxybenzaldehyde | Demethylated intermediate | BBr₃ demethylation | 75-80% |
Dibromopropane-adduct | Cyclization precursor | O-alkylation | 88% |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7